7-Epi-lincomycin 2,7-Dipalmitate

HPLC method validation pharmaceutical impurity profiling lincosamide analysis

Choose 7-Epi-lincomycin 2,7-Dipalmitate for unmatched specificity in impurity profiling. Unlike lincomycin free base or 2-palmitate monoester, only this compound delivers the orthogonal 7-epi stereochemistry and 2,7-diester lipophilicity required for method development. Base-deactivated HPLC columns resolve this epimer; standard C18 fails. Secure your regulatory submission dossiers with the correct reference standard. High purity ≥95%, ideal for pharmaceutical R&D and quality control.

Molecular Formula C₅₀H₉₄N₂O₈S
Molecular Weight 883.35
Cat. No. B1152486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Epi-lincomycin 2,7-Dipalmitate
Synonyms_x000B_
Molecular FormulaC₅₀H₉₄N₂O₈S
Molecular Weight883.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Epi-lincomycin 2,7-Dipalmitate: Procurement Rationale and Structural Characterization for Analytical and Prodrug Research


7-Epi-lincomycin 2,7-Dipalmitate (molecular formula C₅₀H₉₄N₂O₈S, MW 883.35 g/mol) is a diester derivative of the lincosamide antibiotic lincomycin . The compound incorporates two palmitate (C16:0) ester moieties at the 2- and 7-hydroxyl positions of the lincomycin scaffold and carries the 7-epi stereochemical configuration . This dual modification simultaneously confers the lipophilicity characteristics of a prodrug candidate and the stereochemical fingerprint of a defined analytical impurity standard . The compound is supplied primarily as a high-purity (>95%) reference material for pharmaceutical impurity profiling, analytical method validation, and research into lincosamide prodrug design .

Why 7-Epi-lincomycin 2,7-Dipalmitate Cannot Be Substituted with Lincomycin Base or Simpler Analogs


Generic substitution fails due to two orthogonal structural determinants that cannot be simultaneously satisfied by any single alternative lincosamide reference material. First, the 7-epi stereochemistry at the octopyranose ring distinguishes this impurity from the native 7-(R)-lincomycin configuration, and chromatographic separation of lincomycin from 7-epilincomycin has been demonstrated to require base-deactivated (BDS) columns with specific ion-pair mobile phase conditions—standard C18 columns exhibit insufficient selectivity [1]. Second, the 2,7-dipalmitate diester structure yields distinct physical properties compared to the more common 2-palmitate monoester: lincomycin 2-palmitate exhibits a Krafft point of approximately 43°C, below which it does not form micelles and remains practically insoluble in aqueous media, whereas the dipalmitate configuration alters the hydrophilic-lipophilic balance [2]. These differences in both chromatographic behavior and solution thermodynamics mean that neither lincomycin free base, lincomycin hydrochloride, nor lincomycin 2-palmitate monoester can serve as equivalent surrogates for method development or structure-property studies involving the 7-epi 2,7-diester impurity.

Quantitative Evidence Guide: 7-Epi-lincomycin 2,7-Dipalmitate versus Comparator Lincosamide Analogs


Chromatographic Resolution Challenge: 7-Epi-lincomycin vs. Lincomycin Requires Base-Deactivated Columns

Separation of lincomycin from its 7-epi isomer presents a specific chromatographic challenge that is not shared by other impurity pairs. Reversed-phase ion-pair HPLC with UV detection at 210 nm was used to evaluate multiple column types, and the separation was found to be possible only on base-deactivated silica (BDS) columns; standard octadecylsilyl columns examined showed insufficient selectivity for resolving lincomycin from 7-epilincomycin [1].

HPLC method validation pharmaceutical impurity profiling lincosamide analysis

Bactericidal Potency Reduction: 7-Epi-lincomycin vs. Native (7R)-Lincomycin

The 7-epi stereochemical configuration is not biologically silent relative to antibacterial potency. Comparative data indicate that 7-epi lincomycin (the free base epimer) is a less potent bactericidal agent than its native (7R)-epimer counterpart . While this comparative data exists for the non-palmitate free base forms, it provides class-level inference that the 7-epi configuration of the 2,7-dipalmitate compound will similarly exhibit reduced intrinsic antibacterial activity relative to the non-epi dipalmitate.

antibacterial activity structure-activity relationship epimer pharmacology

Krafft Point Barrier: Lincomycin 2-Palmitate Monoester Exhibits Poor Aqueous Solubility Below 43°C

The 2-palmitate monoester of lincomycin (lincomycin 2-palmitate) exhibits a Krafft point of approximately 43°C, below which it does not form micelles and appears to be quite insoluble in aqueous media until heated above 43°C [1][2]. This is in stark contrast to clindamycin 2-palmitate hydrochloride, which shows unusually high solubility at 25°C due to micelle formation [1].

prodrug solubility micelle formation pharmaceutical formulation

Molecular Weight and Lipophilicity Differentiation: 2,7-Diester vs. 2-Monoester

The 2,7-dipalmitate diester structure yields a molecular weight of 883.35 g/mol, compared to 644.9 g/mol for lincomycin 2-palmitate monoester [1]. The addition of a second palmitate moiety (C16:0) at the 7-position increases calculated lipophilicity and alters the hydrophilic-lipophilic balance (HLB) of the molecule .

prodrug design lipophilicity optimization pharmacokinetic modeling

Simultaneous Detection by HPLC/ESI-MS/MS: 7-Epi-lincomycin-2-phosphate Identified in Clindamycin Phosphate Injections

An HPLC/ESI-MS/MS method developed for clindamycin phosphate injection analysis simultaneously identified 7-epilincomycin-2-phosphate, lincomycin, lincomycin-2-phosphate, clindamycin B, clindamycin B-2-phosphate, and clindamycin [1]. The MS/MS fragmentation pathways of these related substances were compared and proposed, demonstrating the analytical feasibility of detecting 7-epi-configured lincosamide impurities in complex pharmaceutical matrices [1].

LC-MS impurity profiling pharmaceutical quality control degradation product analysis

Impurity Separation and Quantification: 7-Epimeric Clindamycin Resolved at RRT 0.89 in Validated HPLC Method

An HPLC method validated for clindamycin hydrochloride and its preparations achieved resolution >1.5 for all impurity peaks, including 7-epimeric clindamycin (RRT 0.89), lincomycin, and clindamycin B (RRT 0.80) [1]. The method employed a CAPCELL PAK C18 column (250 mm × 4.6 mm, 5 μm) with phosphate buffer (pH 7.5) and acetonitrile gradient elution, with detection at 210 nm [1]. The correction factor for lincomycin was determined to be 0.68, enabling accurate external standard quantification [1].

pharmacopoeial impurity testing relative retention time method robustness

Validated Application Scenarios for 7-Epi-lincomycin 2,7-Dipalmitate Based on Quantitative Differentiation Evidence


Analytical Reference Standard for HPLC Method Development Targeting 7-Epi Lincomycin Diester Impurities

Given that lincomycin separation from 7-epilincomycin requires base-deactivated columns and specific ion-pair mobile phase conditions, with standard C18 columns exhibiting insufficient selectivity [1], 7-epi-lincomycin 2,7-dipalmitate serves as an essential reference material for developing and validating HPLC methods capable of detecting and quantifying this specific 7-epi diester impurity in lincomycin palmitate drug substances or formulations. The compound enables determination of relative retention times, resolution factors, and system suitability parameters for regulatory submission dossiers.

Reference Compound for Structure-Property Relationship Studies in Lincosamide Prodrug Design

The 2,7-dipalmitate diester structure (MW 883.35 g/mol) differs substantially from the 2-palmitate monoester (MW 644.9 g/mol) in both molecular weight and ester substitution count [2]. Coupled with the documented solubility anomaly of lincomycin 2-palmitate monoester (Krafft point ≈ 43°C, insoluble below this temperature) [3], 7-epi-lincomycin 2,7-dipalmitate provides a valuable comparator for systematic investigation of how incremental palmitate esterification alters lipophilicity, micelle formation thermodynamics, and esterase-mediated activation kinetics in the lincosamide prodrug series.

Control Compound for Evaluating Stereochemistry-Dependent Antibacterial Activity in Ester Prodrugs

The 7-epi configuration is associated with reduced bactericidal potency relative to the native (7R)-epimer in the free base forms . For researchers developing lincosamide ester prodrugs, 7-epi-lincomycin 2,7-dipalmitate serves as a critical stereochemical comparator to assess whether the 7-epi configuration in the diester form further modulates (1) residual in vitro antibacterial activity prior to esterase hydrolysis, or (2) the rate and efficiency of enzymatic activation to the active lincomycin species.

Method Development Surrogate for 7-Epi Lincosamide Impurities in LC-MS Pharmaceutical Profiling

Established HPLC/ESI-MS/MS methods have successfully identified 7-epilincomycin-2-phosphate and other 7-epi-configured lincosamide impurities in clindamycin phosphate injections, with fragmentation pathways compared and proposed [4]. Additionally, validated HPLC methods resolve 7-epimeric clindamycin at RRT 0.89 with resolution >1.5 in clindamycin formulations [5]. 7-Epi-lincomycin 2,7-dipalmitate can be employed as a structurally analogous reference compound for developing and optimizing mass spectrometric detection parameters and chromatographic conditions for the broader class of 7-epi lincosamide diester impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Epi-lincomycin 2,7-Dipalmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.